acetate CAS No. 143137-64-8](/img/structure/B15161557.png)
Methyl [(4,6-dimethoxypyrimidin-2-yl)sulfanyl](phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, a sulfanyl group at position 2, and a phenoxyacetate moiety. Its unique structure imparts specific chemical properties and reactivity, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate typically involves the reaction of hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester . The reaction conditions often include the use of solvents such as ethyl acetate and petroleum ether, with temperature control to ensure optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phenoxyacetate derivatives with different functional groups .
Scientific Research Applications
Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and phenoxyacetate compounds, such as:
4,6-Dimethoxypyrimidin-2-yl derivatives: These compounds share the pyrimidine core with methoxy substitutions, exhibiting similar chemical properties.
Phenoxyacetate derivatives: Compounds with the phenoxyacetate moiety, which can undergo similar chemical reactions and have comparable applications.
Uniqueness
Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is unique due to its specific combination of functional groups, which impart distinct reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry, where its specific properties can be leveraged for desired outcomes .
Properties
CAS No. |
143137-64-8 |
|---|---|
Molecular Formula |
C15H16N2O5S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-2-phenoxyacetate |
InChI |
InChI=1S/C15H16N2O5S/c1-19-11-9-12(20-2)17-15(16-11)23-14(13(18)21-3)22-10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
InChI Key |
JIUYTPNTEDIRGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)SC(C(=O)OC)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


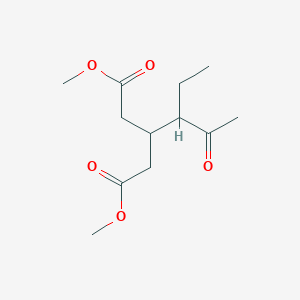

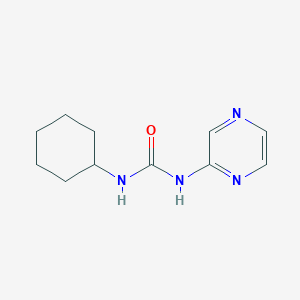
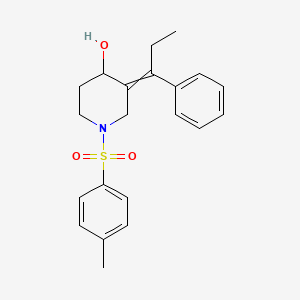
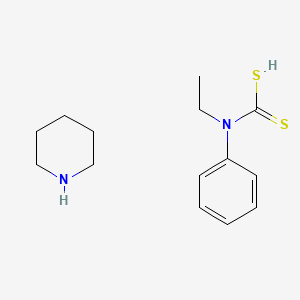
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
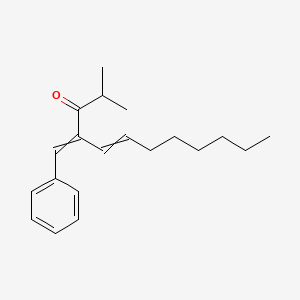
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)



